AZD2014, also known as AZD2014, is a potent, selective, orally bioavailable, adenosine triphosphate (ATP)-competitive, small-molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. [] It is a second-generation mTOR inhibitor that effectively inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [, , , , , , , , , ] AZD2014 exhibits greater inhibitory activity against mTORC1 compared to rapamycin, a first-generation allosteric mTOR inhibitor. [] This compound is a close analog of AZD8055, another dual mTORC1/2 inhibitor, but with improved pharmacokinetics. []
AZD2014 plays a significant role in scientific research, particularly in the field of cancer biology, due to its ability to effectively inhibit the mTOR pathway, which is frequently dysregulated in various cancers. [, , , , , , , ] Preclinical studies have demonstrated promising antitumor activity of AZD2014 in various cancer models, including breast cancer, pancreatic cancer, acute lymphoblastic leukemia (ALL), and others. [, , , , , , , , , , , , , , , , , , , , , , ]
Vistusertib was developed by AstraZeneca and is part of the phenylpyridine class of organic compounds. Its chemical formula is , with a molecular weight averaging 462.55 g/mol . The compound functions primarily by inhibiting the mTOR signaling pathway, which regulates cell growth, proliferation, and survival.
Vistusertib's molecular structure features a complex arrangement characteristic of its function as an mTOR inhibitor. The compound comprises:
The structural formula can be represented as follows:
The three-dimensional conformation allows for effective interaction with the mTOR kinase domain, facilitating its inhibitory action on both mTORC1 and mTORC2 complexes .
Vistusertib primarily participates in biochemical reactions rather than traditional organic chemical transformations. Its main role involves:
These interactions have been shown to induce cell cycle arrest in various cancer cell lines, highlighting its potential as an anticancer agent .
Vistusertib exerts its pharmacological effects by directly inhibiting mTOR kinase activity. The mechanism can be summarized as follows:
Research indicates that Vistusertib significantly reduces levels of phospho-AKT and phospho-S6, leading to G1 phase cell cycle arrest in treated cells .
Vistusertib exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations for clinical use .
The primary application of Vistusertib lies in oncology, particularly for treating various malignancies resistant to conventional therapies. Key areas include:
Clinical trials are ongoing to evaluate its safety and efficacy across different types of cancers, highlighting its importance in modern cancer therapeutics .
The mechanistic target of rapamycin (mTOR) kinase forms two structurally and functionally distinct complexes: mTORC1 and mTORC2. mTORC1 (comprising mTOR, RAPTOR, mLST8, PRAS40, DEPTOR) primarily regulates cell growth, protein synthesis via phosphorylation of S6K1 and 4E-BP1, lipid biosynthesis, and autophagy suppression. mTORC2 (containing mTOR, RICTOR, mSIN1, PROTOR, DEPTOR) controls cell survival, metabolism, and cytoskeletal organization by phosphorylating AGC kinases like AKT (Ser473), SGK1, and PKCα. In cancer, hyperactivation of these complexes—driven by PI3K/AKT pathway mutations, growth factor signaling, or nutrient-sensing defects—promotes tumor proliferation, metastasis, and therapy resistance. For instance, >70% of endometrial cancers exhibit PI3K/AKT/mTOR pathway alterations (e.g., PTEN loss, PIK3CA mutations), leading to constitutive mTOR signaling that sustains tumor metabolism and growth [1] [4] [9].
First-generation mTOR inhibitors (rapalogs like everolimus) allosterically inhibit only mTORC1, triggering compensatory feedback loops that limit efficacy:
Dual mTORC1/2 inhibitors (e.g., vistusertib) competitively target the ATP-binding site of both complexes, preventing AKT reactivation and inducing more complete pathway suppression. Preclinically, dual inhibitors show superior antitumor effects in endometrial, breast, and renal cancers compared to rapalogs, particularly in PTEN-deficient models [3] [7] [9].
mTOR inhibitor evolution progressed through three generations:
Table 1: Generations of mTOR Inhibitors
Generation | Target Specificity | Key Agents | Clinical Limitations |
---|---|---|---|
First (Rapalogs) | mTORC1 | Everolimus, Temsirolimus | AKT feedback activation; limited efficacy |
Second (TORKinibs) | mTORC1/mTORC2 | Vistusertib, Sapanisertib | Hyperglycemia; dose-dependent toxicity |
Third | mTORC1/mTORC2 + FRB domain | RapaLink-1 | Under clinical evaluation |
Vistusertib emerged as a potent, selective dual inhibitor with improved pharmacokinetic properties over earlier compounds. Its molecular structure enables reversible binding to the mTOR kinase domain (IC₅₀ = 2.8 nM for mTORC1, 3.2 nM for mTORC2), disrupting kinase activity without inducing conformational changes typical of rapalogs [2] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7